molecular formula C15H18N2O3 B12915012 1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-13-5

1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione

Cat. No.: B12915012
CAS No.: 89143-13-5
M. Wt: 274.31 g/mol
InChI Key: UMGDZOWBCVCWKK-UHFFFAOYSA-N
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Description

1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique bipyrrolidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane. The reaction is catalyzed by Yb(OTf)3 in acetonitrile, forming the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate undergoes further reactions to yield the final product.

Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol is purified by recrystallization from optimized solvents, which is beneficial for large-scale production . The overall yield of this route is approximately 45% .

Chemical Reactions Analysis

Types of Reactions: 1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can activate or inhibit certain pathways, leading to its observed effects. For example, it may interact with receptors or enzymes, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: 1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is unique due to its bipyrrolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

89143-13-5

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H18N2O3/c1-20-13-7-3-2-6-11(13)17-14(18)10-12(15(17)19)16-8-4-5-9-16/h2-3,6-7,12H,4-5,8-10H2,1H3

InChI Key

UMGDZOWBCVCWKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCCC3

Origin of Product

United States

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